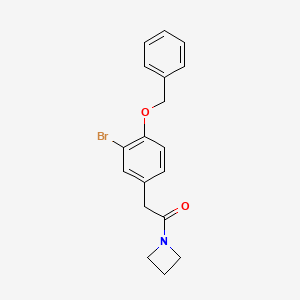
1-(Azetidin-1-yl)-2-(4-(benzyloxy)-3-bromophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)-2-(4-(benzyloxy)-3-bromophenyl)ethanone is an organic compound that features a unique combination of azetidine, benzyloxy, and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-1-yl)-2-(4-(benzyloxy)-3-bromophenyl)ethanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via etherification reactions, often using benzyl alcohol and suitable catalysts.
Bromination: The bromophenyl group is introduced through bromination reactions, typically using bromine or other brominating agents.
Coupling Reactions: The final step involves coupling the azetidine ring with the benzyloxy-bromophenyl moiety under specific conditions, such as the use of coupling agents and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-1-yl)-2-(4-(benzyloxy)-3-bromophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(Azetidin-1-yl)-2-(4-(benzyloxy)-3-bromophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-2-(4-(benzyloxy)-3-bromophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and bromophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The benzyloxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(Azetidin-1-yl)-2-phenylethanone: Lacks the benzyloxy and bromophenyl groups, resulting in different chemical properties and biological activities.
1-(Pyrrolidin-1-yl)-2-(4-(benzyloxy)-3-bromophenyl)ethanone: Contains a pyrrolidine ring instead of an azetidine ring, leading to variations in its reactivity and applications.
Uniqueness
1-(Azetidin-1-yl)-2-(4-(benzyloxy)-3-bromophenyl)ethanone is unique due to the presence of the azetidine ring, which imparts specific steric and electronic properties. The combination of the benzyloxy and bromophenyl groups further enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-(azetidin-1-yl)-2-(3-bromo-4-phenylmethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-16-11-15(12-18(21)20-9-4-10-20)7-8-17(16)22-13-14-5-2-1-3-6-14/h1-3,5-8,11H,4,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFWADPRWZCTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














